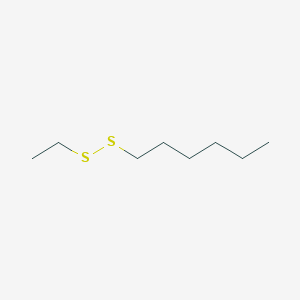

Disulfide, ethyl hexyl

Description

Significance of Organosulfur Compounds in Contemporary Chemical Research

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are integral to numerous areas of modern chemical research. Their significance stems from the versatile chemistry of the sulfur atom, which can exist in various oxidation states and form a range of functional groups. wikipedia.org These compounds are not only prevalent in nature, found in essential amino acids like cysteine and methionine, but are also key components in pharmaceuticals, agrochemicals, and advanced materials. rsc.orglibretexts.org In medicine, organosulfur compounds form the structural backbone of many therapeutic agents. chemeo.com Their applications extend to materials science, where they are used in the development of self-healing polymers and as ligands for nanoparticles. acs.orgchemrxiv.org The unique reactivity of the carbon-sulfur bond also makes these compounds valuable intermediates in organic synthesis. nih.gov

Fundamental Principles of Disulfide Functional Group Chemistry

The disulfide functional group, characterized by a covalent bond between two sulfur atoms (-S-S-), is a cornerstone of organosulfur chemistry. The S-S bond, with a typical length of about 2.05 Å, is significantly longer than a C-C bond, and the C-S-S-C dihedral angle tends to be around 90 degrees. wikipedia.org This geometry is a defining feature of their structure.

A key characteristic of the disulfide bond is its redox activity. It can be formed by the oxidation of two thiol (-SH) groups and, conversely, cleaved back to thiols through reduction. libretexts.org This reversible nature is fundamental to many of its biological roles, such as the stabilization of protein structures through cysteine-cysteine linkages, and is harnessed in materials science for creating dynamic materials. wikipedia.orglibretexts.org The interconversion between the reduced thiol form and the oxidized disulfide form is a critical redox reaction. libretexts.org Thiol-disulfide exchange, where a thiolate anion attacks a sulfur atom of a disulfide bond, is a primary mechanism for the formation and rearrangement of these bonds. wikipedia.org

Overview of Research Trajectories for Alkyl Disulfides

Research into alkyl disulfides is advancing along several exciting trajectories. A significant area of focus is their application in dynamic covalent chemistry (DCC) . rsc.orgwikipedia.org The reversible nature of the disulfide bond allows for the creation of dynamic systems that can adapt their structure in response to stimuli, leading to the development of self-healing materials, responsive hydrogels, and complex molecular architectures. researchgate.netrsc.org

In the realm of materials science , alkyl disulfides are investigated for their role in creating self-assembled monolayers on metal surfaces and for their use in advanced polymers. rsc.org The ability of the disulfide bond to undergo cleavage and reformation is also being explored in the development of novel corrosion inhibitors. google.com

Furthermore, alkyl disulfides are of interest in flavor and fragrance chemistry . Many sulfur-containing compounds are known for their potent aromas, and alkyl disulfides contribute to the flavor profiles of various foods. acs.orgperfumerflavorist.com Research in this area focuses on understanding the structure-aroma relationship and the synthesis of novel flavor and fragrance components. google.comdoingsts.com The synthesis of unsymmetrical alkyl disulfides, such as ethyl hexyl disulfide, remains a key area of research, with new methods being developed to achieve this with greater efficiency and selectivity. rsc.orgnih.govorganic-chemistry.orgwiley.comresearchgate.net

Chemical and Physical Properties of Disulfide, ethyl hexyl

This compound, also known by its IUPAC name 1-(ethyldisulfanyl)hexane, is an unsymmetrical alkyl disulfide. nih.gov While it is not a widely studied compound with extensive experimental data in the public domain, its fundamental properties can be cataloged.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈S₂ | PubChem nih.gov |

| Molecular Weight | 178.36 g/mol | Cheméo chemeo.com |

| IUPAC Name | 1-(ethyldisulfanyl)hexane | PubChem nih.gov |

| CAS Number | 64580-53-6 | PubChem nih.gov |

| SMILES | CCCCCCSSCC | PubChem nih.gov |

This table is interactive. Click on the headers to sort.

Calculated physical property data provides further insight into the characteristics of this compound.

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 520.00 | K | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 47.04 | kJ/mol | Joback Calculated Property chemeo.com |

| Critical Temperature (Tc) | 726.00 | K | Joback Calculated Property chemeo.com |

| Critical Pressure (Pc) | 2624.46 | kPa | Joback Calculated Property chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.968 | Crippen Calculated Property chemeo.com |

This table is interactive. Click on the headers to sort.

Synthesis of Unsymmetrical Alkyl Disulfides

The synthesis of unsymmetrical disulfides like ethyl hexyl disulfide requires specific strategies to avoid the preferential formation of symmetrical disulfides (diethyl disulfide and dihexyl disulfide). A common approach involves the reaction of a thiol with a sulfenylating agent. For instance, ethanethiol (B150549) could be reacted with a hexylsulfenyl halide, or conversely, 1-hexanethiol (B106883) could be reacted with an ethylsulfenyl halide.

Modern synthetic methods offer more sophisticated routes. Transition-metal-free, three-component reactions of thiosulfonates, thiourea, and alkyl halides provide a one-pot method for creating unsymmetrical disulfides under mild conditions. wiley.com Nickel-catalyzed reductive coupling of alkyl bromides with tetrasulfides has also emerged as a practical and scalable approach. nih.gov Another strategy involves the direct oxidative coupling of two different thiols, such as ethanethiol and 1-hexanethiol, although controlling the selectivity can be challenging. researchgate.net

Research Findings and Applications

Specific research dedicated solely to "this compound" is not prominent in the available literature. However, based on the broader research into alkyl disulfides, its potential applications can be inferred.

Unsymmetrical alkyl disulfides are explored as intermediates in organic synthesis and for their potential biological activity. echemi.com In the context of flavor chemistry, the structure of ethyl hexyl disulfide suggests it could contribute to the complex aroma profiles of certain foods, as saturated alkyl disulfides are known to be part of various flavor systems. acs.org Its application could also lie in the field of materials science, potentially as a component in the formulation of corrosion inhibitors or as a building block for dynamic polymers, leveraging the reactive and reversible nature of its disulfide bond.

Structure

3D Structure

Properties

CAS No. |

64580-53-6 |

|---|---|

Molecular Formula |

C8H18S2 |

Molecular Weight |

178.4 g/mol |

IUPAC Name |

1-(ethyldisulfanyl)hexane |

InChI |

InChI=1S/C8H18S2/c1-3-5-6-7-8-10-9-4-2/h3-8H2,1-2H3 |

InChI Key |

YKNTWULGFXMYRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSSCC |

Origin of Product |

United States |

Natural Occurrence and Distribution of Ethyl Hexyl Disulfide

Atmospheric Concentrations and Air Quality Contexts

Information regarding the specific atmospheric concentrations of ethyl hexyl disulfide is limited in the provided search results. However, methods for monitoring volatile organic compounds (VOCs) in the air are well-established and could be applied to this compound. For instance, air samples can be collected by drawing air through sorbent tubes, such as those containing Tenax or coated charcoal, followed by thermal desorption and analysis by gas chromatography-mass spectrometry (GC-MS). osha.govosha.gov

While direct data for ethyl hexyl disulfide is scarce, studies on other sulfur compounds, like carbon disulfide, show that their atmospheric concentrations can be influenced by industrial activities, such as natural gas extraction and processing. nih.gov Monitoring programs for air toxics may include a range of VOCs, but specific inclusion of ethyl hexyl disulfide would depend on its prevalence and toxicological significance. nih.gov

Occurrence in Terrestrial and Aquatic Environmental Compartments

Specific data on the occurrence of ethyl hexyl disulfide in soil and water is not detailed in the provided search results. However, general principles of environmental chemistry suggest that, like other organic compounds, its fate and transport would be governed by its physical and chemical properties, such as solubility and octanol-water partition coefficient. For example, di(2-ethylhexyl) phthalate (B1215562) (DEHP), another organic compound, is known to be widely distributed in air, water, and soil, with a tendency to adsorb to soil and sediment due to its hydrophobic nature. nih.govwho.int

Methods for detecting organic pollutants in environmental matrices are well-developed. For water and soil samples, techniques like purge and trap followed by GC-MS are commonly used to analyze for volatile and semi-volatile organic compounds. who.int The detection of ethyl hexyl disulfide in these environmental compartments would likely require targeted analytical methods due to its potential for low concentrations and the complexity of environmental samples.

Microbial and Other Biological Sources of Ethyl Hexyl Disulfide

Scientific investigations into the volatile organic compounds (VOCs) produced by various bacteria, fungi, and plants have identified numerous disulfide compounds. For instance, simpler disulfides such as dimethyl disulfide, diethyl disulfide, and diallyl disulfide are well-documented metabolites in many organisms, including bacteria, fungi, and plants of the Allium genus (e.g., garlic and onions). nih.govmdpi.comnih.govwikipedia.orgnih.gov These compounds are known to contribute to the characteristic aromas of many foods and are products of microbial metabolism. pageplace.deacs.org

However, searches of chemical and biological databases and scientific literature did not yield any findings of ethyl hexyl disulfide being isolated or identified as a metabolite from a specific microbial strain or any other biological organism. The PubChem database lists the compound and its chemical properties but does not specify any natural sources. nih.gov

Research has identified compounds containing either an ethyl group or a hexyl group from biological sources. For example, the ester ethyl hexanoate (B1226103) is a known volatile compound in some fermented foods and fruits. researchgate.net Similarly, various microbes are known to produce hexanoic acid, a potential precursor to a hexyl group. who.int The biological pathways for the formation of disulfide bonds are also well-studied. mdpi.compnas.org Despite the biological availability of the constituent chemical groups, the specific combination into ethyl hexyl disulfide has not been reported as a natural product.

It is important to distinguish ethyl hexyl disulfide from other compounds with similar names found in environmental and biological samples, such as bis(2-ethylhexyl) phthalate (DEHP). DEHP is a common industrial plasticizer and its presence in organisms is typically the result of environmental contamination rather than natural biosynthesis. nih.goviarc.fr

Biogenesis and Biosynthetic Pathways of Ethyl Hexyl Disulfide

Enzymatic Formation Mechanisms in Biological Systems

The initial and critical step in the biosynthesis of many alkyl disulfides, including presumably ethyl hexyl disulfide, is catalyzed by C-S lyase enzymes, most notably alliinase (EC 4.4.1.4). frontiersin.orgmdpi.com These enzymes are typically sequestered within plant cell vacuoles and are released only upon tissue damage. mdpi.com When the cell is disrupted, alliinase comes into contact with its substrates, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are located in the cytoplasm. mdpi.com

2 R-S(O)-CH₂-CH(NH₂)-COOH (ACSO) + Alliinase → 2 R-SOH (Sulfenic Acid) + 2 CH₃-CO-COOH (Pyruvic Acid) + 2 NH₃ (Ammonia)

Once formed, the sulfenic acids are key intermediates. In the absence of other specific enzymes, these sulfenic acids undergo spontaneous condensation. Two molecules of sulfenic acid condense to form one molecule of an unstable thiosulfinate (R-S(O)-S-R). oup.com These thiosulfinates are known for their characteristic odors and flavors in plants like garlic and onion.

The thiosulfinates are themselves unstable and can undergo further decomposition and rearrangement reactions to yield a variety of volatile sulfur compounds, including symmetrical and unsymmetrical disulfides, trisulfides, and other sulfur-containing molecules. oup.com The formation of an unsymmetrical disulfide like ethyl hexyl disulfide would necessitate the presence of two different sulfenic acids (ethane-sulfenic acid and hexane-sulfenic acid), which would then form an unsymmetrical thiosulfinate that decomposes into the final disulfide product.

In some plants, such as onions, another enzyme, lachrymatory factor synthase (LFS), competes with the spontaneous condensation of sulfenic acids. tandfonline.comresearchgate.netnih.gov LFS specifically acts on certain sulfenic acids to produce volatile lachrymatory factors, thereby diverting the metabolic flux away from thiosulfinate and subsequent disulfide formation. researchgate.netresearchgate.net

Identification of Precursor Compounds and Metabolic Flux Analyses

The primary precursors for the biogenesis of alkyl disulfides are S-alk(en)yl-L-cysteine sulfoxides (ACSOs). tandfonline.com The specific structure of the resulting disulfide is directly dependent on the alkyl or alkenyl groups of the ACSO precursors present in the tissue. For the formation of ethyl hexyl disulfide (CH₃CH₂SS(CH₂)₅CH₃), the logical precursors would be S-ethyl-L-cysteine sulfoxide (B87167) and S-hexyl-L-cysteine sulfoxide.

The enzymatic action of alliinase on these two distinct precursor molecules would generate the corresponding sulfenic acids: ethane-sulfenic acid (from S-ethyl-L-cysteine sulfoxide) and hexane-sulfenic acid (from S-hexyl-L-cysteine sulfoxide). The subsequent condensation of these two different sulfenic acids would lead to the formation of the unsymmetrical thiosulfinate, S-ethyl hexane-thiosulfinate, which then decomposes to ethyl hexyl disulfide.

Metabolic flux analysis, particularly demonstrated in studies involving the genetic modification of sulfur pathways, highlights the dynamic nature of this process. For instance, silencing the lachrymatory factor synthase (LFS) gene in onions results in a significant shift in the metabolic pathway. researchgate.netresearchgate.net With LFS activity reduced, the 1-propenyl sulfenic acid intermediate, which would normally be converted into the lachrymatory factor, is instead channeled into the spontaneous condensation pathway, leading to increased production of di-1-propenyl thiosulfinate and its subsequent breakdown products, including di-1-propenyl disulfide. researchgate.netresearchgate.net This demonstrates that the relative activities of enzymes like alliinase and LFS can profoundly alter the metabolic flux and the profile of sulfur-containing volatiles produced.

Table 1: Precursor Compounds and Resulting Disulfides

| Precursor 1 | Precursor 2 | Intermediate Thiosulfinate | Final Disulfide Product |

|---|---|---|---|

| S-Ethyl-L-cysteine sulfoxide | S-Hexyl-L-cysteine sulfoxide | S-Ethyl hexane-thiosulfinate | Ethyl hexyl disulfide |

| S-Allyl-L-cysteine sulfoxide | S-Allyl-L-cysteine sulfoxide | Diallyl thiosulfinate (Allicin) | Diallyl disulfide |

| S-Methyl-L-cysteine sulfoxide | S-Methyl-L-cysteine sulfoxide | Dimethyl thiosulfinate | Dimethyl disulfide |

| S-(E)-1-Propenyl-L-cysteine sulfoxide | S-(E)-1-Propenyl-L-cysteine sulfoxide | Di-1-propenyl thiosulfinate | Di-1-propenyl disulfide |

Influence of Environmental Factors on Disulfide, Ethyl Hexyl Biogenesis (e.g., plant developmental stage, abiotic stress)

The biosynthesis of sulfur-containing compounds, including alkyl disulfides, is not static but is significantly influenced by a variety of environmental and developmental factors. These factors can alter the availability of precursors and the activity of key enzymes, thereby affecting the quantity and composition of the volatile sulfur compounds produced.

Nutrient Availability: Sulfur availability in the soil is a primary determinant for the synthesis of sulfur-containing metabolites. tandfonline.comresearchgate.net Plants grown in sulfur-deficient conditions show reduced levels of sulfur-containing defense compounds, including ACSOs. tandfonline.commdpi.com Conversely, adequate or increased sulfur nutrition can enhance the production of these precursors, potentially leading to higher yields of disulfides upon tissue damage. nih.govtandfonline.com The interplay between nitrogen and sulfur availability is also crucial, as both are essential components of the precursor amino acids. mdpi.com

Abiotic Stress: Plants are known to increase the production of sulfur-containing metabolites in response to various abiotic stresses such as drought, salinity, and extreme temperatures. tandfonline.comopenagrar.de These compounds, including glutathione (B108866) and its precursors, play a role in the plant's defense and stress tolerance mechanisms by mitigating oxidative stress. oup.comtandfonline.com For example, exposure to heavy metals or high salinity can trigger an increase in the transcription of genes involved in sulfate (B86663) uptake and assimilation, leading to a greater pool of sulfur for the synthesis of secondary metabolites. researchgate.nettandfonline.com This stress-induced enhancement of sulfur metabolism could lead to a higher potential for ethyl hexyl disulfide formation.

Plant Developmental Stage: The concentration and composition of secondary metabolites, including ACSOs, can vary significantly throughout the plant's life cycle. tandfonline.comnih.gov Higher concentrations of these compounds may be present during specific growth stages, such as vegetative growth or seed development, when the demand for sulfur is high. nih.gov For instance, volatile profiles of guava plants, which release dimethyl disulfide, have been shown to change at different developmental stages. mdpi.com This suggests that the biogenetic capacity for producing specific disulfides is temporally regulated.

Table 2: Environmental and Developmental Factors Affecting Sulfur Compound Biogenesis

| Factor | Influence on Sulfur Metabolism | Potential Effect on Ethyl Hexyl Disulfide Biogenesis |

|---|---|---|

| Sulfur Availability | Low sulfur reduces precursor (ACSO) synthesis. tandfonline.commdpi.com | Decreased production. |

| Abiotic Stress | Increases production of sulfur-containing defense compounds. tandfonline.comopenagrar.de | Increased production as part of the plant's stress response. |

| Plant Development | Concentration of precursors varies with growth stage. mdpi.comnih.gov | Production is likely stage-dependent, peaking at specific developmental phases. |

Comparative Biogenesis Studies with Other Alkyl Disulfides

The biogenesis of ethyl hexyl disulfide can be better understood by comparing it with the formation of other, more extensively studied, alkyl disulfides, particularly those found in Allium species.

The primary difference lies in the symmetry of the final product, which is a direct consequence of the precursor profile within the plant tissue.

Symmetrical Disulfides: In garlic (Allium sativum), the predominant precursor is S-allyl-L-cysteine sulfoxide (alliin). Upon tissue disruption, alliinase action leads almost exclusively to allyl-sulfenic acid, which condenses to form diallyl thiosulfinate (allicin). Allicin then decomposes to form symmetrical diallyl disulfide and other related polysulfides. oup.com Similarly, in onions (Allium cepa), the major precursors are S-(E)-1-propenyl-L-cysteine sulfoxide and S-methyl-L-cysteine sulfoxide, leading to the formation of di-1-propenyl disulfide and dimethyl disulfide, respectively, alongside mixed disulfides.

Unsymmetrical Disulfides: The formation of an unsymmetrical disulfide like ethyl hexyl disulfide is contingent upon the co-occurrence of two different precursor ACSOs (S-ethyl-L-cysteine sulfoxide and S-hexyl-L-cysteine sulfoxide) within the same cellular environment. The enzymatic liberation of two distinct sulfenic acids (ethane-sulfenic acid and hexane-sulfenic acid) is required. The subsequent condensation can lead to three possible thiosulfinates: two symmetrical (diethyl thiosulfinate and dihexyl thiosulfinate) and one unsymmetrical (S-ethyl hexane-thiosulfinate). The decomposition of this mixed thiosulfinate would yield ethyl hexyl disulfide.

This highlights a key principle: the diversity of alkyl disulfides produced by a plant is a direct reflection of the diversity of its S-alk(en)yl-L-cysteine sulfoxide precursors. While the fundamental enzymatic mechanism involving a C-S lyase is conserved, the specific disulfide profile is determined by the substrate specificity of the enzymes and the available precursor pool.

Chemical Synthesis and Reactivity of Ethyl Hexyl Disulfide

Synthetic Methodologies for Disulfide Bond Formation

The creation of an unsymmetrical disulfide such as ethyl hexyl disulfide necessitates the specific coupling of an ethylthio group with a hexylthio group. The primary challenge is to avoid the concurrent formation of diethyl disulfide and dihexyl disulfide. mdpi.com Methodologies are broadly categorized into direct approaches using distinct thiol precursors and oxidative coupling reactions.

Direct synthesis methods involve the reaction of a thiol or thiolate with a thiol derivative that has been "activated" with a suitable leaving group. This approach prevents the random coupling seen in co-oxidation reactions. researchgate.net For the synthesis of ethyl hexyl disulfide, this would involve either the reaction of ethanethiol (B150549) with an activated hexylsulfenyl species or hexanethiol with an activated ethylsulfenyl species.

Several key strategies exist for this purpose:

Sulfenyl Halides: A common method involves reacting a thiol with a sulfenyl chloride. For instance, hexanethiol can be reacted with ethylsulfenyl chloride. The sulfenyl chloride acts as a potent sulfur electrophile, which is readily attacked by the nucleophilic thiol. researchgate.net Photochemical methods using LED irradiation have also been developed for the coupling of sulfenyl chlorides, offering a catalyst- and additive-free route. nih.govrsc.org

Thiosulfonates: The reaction between a thiol and a thiosulfonate (R-S-SO₂-R') provides a reliable route to unsymmetrical disulfides. In a solvent-free method, reacting a thiosulfonate with a thiol in the presence of a base has been shown to produce highly pure unsymmetrical disulfides by minimizing side reactions. mdpi.com

N-Thiosuccinimides: Reacting a thiol with an N-thiosuccinimide derivative is another effective method. This approach is noted for its ability to overcome the common problem of homodimerization, which leads to symmetrical disulfide byproducts. rsc.org

Bunte Salts: Unsymmetrical disulfides can be synthesized by reacting S-alkyl or S-aryl sulfurothioates (Bunte salts) with other sulfur-containing compounds. organic-chemistry.org

These methods generally proceed via a nucleophilic substitution mechanism at the electrophilic sulfur atom of the activated precursor.

Table 1: Comparison of Direct Synthesis Precursors for Unsymmetrical Disulfides

| Precursor Type | General Reaction | Advantages | Disadvantages |

|---|---|---|---|

| Sulfenyl Chlorides | R-SH + R'-SCl → R-S-S-R' + HCl | High reactivity. | Reagents can be unstable. |

| Thiosulfonates | R-SH + R'-S-SO₂R'' + Base → R-S-S-R' | Good yields, high purity, can be done solvent-free. mdpi.com | Requires preparation of thiosulfonate precursor. |

| N-Acyl Sulfenamides | R-SH + R'-S-NHCOR'' → R-S-S-R' | Mild conditions, effective for sterically hindered disulfides. researchgate.net | Requires synthesis of the sulfenamide (B3320178) reagent. |

| 1-Chlorobenzotriazole | R-SH + BtCl → R-S-Bt; R-S-Bt + R'-SH → R-S-S-R' | One-pot sequence, avoids harsh oxidants. organic-chemistry.org | Involves an intermediate species. |

Oxidative coupling involves the simultaneous oxidation of two different thiols—in this case, ethanethiol and hexanethiol. While straightforward, this method can lead to a statistical mixture of three products: diethyl disulfide, dihexyl disulfide, and the desired ethyl hexyl disulfide. researchgate.net Consequently, research has focused on developing chemoselective methods that favor the formation of the unsymmetrical product.

Key developments in selective oxidative coupling include:

Base-Catalyzed Aerobic Oxidation: Using alkali metal carbonates like K₂CO₃ or Cs₂CO₃ as catalysts allows for the cross-dehydrogenative coupling of thiols using oxygen from the air as the oxidant. This green chemistry approach provides a practical route to unsymmetrical disulfides under mild conditions. rsc.org

Flavin Photocatalysis: Inspired by biological systems, flavin-based photocatalysts can be used for the chemoselective heterocoupling of two different thiols under visible light and with air as the oxidant. acs.org

Mediated Electrosynthesis: Electrochemical methods can promote the oxidative coupling of thiols. The use of redox mediators, such as substituted o-aminophenols, can facilitate both the oxidative coupling and a thiol-disulfide exchange, leading to high yields of the unsymmetrical disulfide. researchgate.net

Sterically Hindered Oxidizing Agents: Mild oxidizing agents like sterically hindered o-benzo(imino)-quinones can promote the directed oxidative coupling of two different thiols at room temperature, achieving good yields of the unsymmetrical product. researchgate.net

Table 2: Selected Oxidizing Systems for Heterocoupling of Thiols

| Oxidizing System | Conditions | Key Features |

|---|---|---|

| M₂CO₃ (K, Cs) / O₂ (Air) | Base catalysis, aerobic | Green, high atom-economy, mild conditions. rsc.org |

| Flavin / Visible Light / O₂ (Air) | Photocatalysis, metal-free | Inspired by biological systems, chemoselective. acs.org |

| o-Benzo(imino)-quinones | N-methylpyrrolidone, room temp | Mild oxidizing agent, directed coupling. researchgate.net |

| 1-Chlorobenzotriazole (BtCl) | Two-step, one-pot | Forms an activated thiol intermediate (RSBt). organic-chemistry.org |

Chemical Transformation and Reaction Mechanisms

The reactivity of ethyl hexyl disulfide is centered on the S-S bond, which is susceptible to both redox reactions and cleavage by various reagents.

The interconversion between thiols and disulfides is a fundamental redox process. libretexts.org The disulfide bond in ethyl hexyl disulfide represents the oxidized state relative to its constituent thiols, ethanethiol and hexanethiol.

Reduction: The disulfide bridge is readily reduced back to its corresponding thiols. This can be achieved through various methods. The standard redox potential for the reaction RSSR + H₂ → 2 RSH defines the thermodynamic tendency for this process. wikipedia.org In biological systems and laboratory settings, this reduction is often accomplished via thiol-disulfide exchange with reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govglenresearch.com Upon reduction, ethyl hexyl disulfide yields one molecule of ethanethiol and one molecule of hexanethiol.

Oxidation: Further oxidation of the disulfide bond can occur. Mild oxidation can yield a thiosulfinate (R-S(O)-S-R'), while stronger oxidation can produce a thiosulfonate (R-S(O)₂-S-R').

Disulfide Radical Anion: The one-electron reduction of a disulfide produces a disulfide radical anion (RSSR•⁻). This species is a potent reductant itself and is a key intermediate in many radical-based synthetic and biochemical reactions. rsc.org

The cleavage of the S-S bond in ethyl hexyl disulfide is a critical reaction that can be initiated by various reagents through different mechanisms.

Thiol-Disulfide Exchange: This is a common cleavage pathway where a nucleophilic thiolate anion (R''S⁻) attacks one of the sulfur atoms of the disulfide bond. This results in a new disulfide and the release of a different thiolate. wikipedia.org This exchange reaction is reversible and is fundamental to the dynamic nature of disulfide bonds in many systems. The mechanism is a bimolecular nucleophilic substitution (Sₙ2) where the attacking thiolate displaces one of the sulfur atoms. researchgate.net

Reductive Cleavage with Metals: Strong reducing agents, such as sodium in liquid ammonia, can cleave the disulfide bond to form the corresponding sodium thiolates.

Cleavage by Phosphines: Trivalent phosphorus compounds, such as triphenylphosphine (B44618) or the water-soluble TCEP, are highly effective at cleaving disulfide bonds. The reaction proceeds via an Sₙ2 attack of the phosphorus nucleophile on one of the sulfur atoms, forming a phosphonium-thiolate intermediate which is then hydrolyzed to yield the two thiols and a phosphine (B1218219) oxide. nih.gov

Alkaline Hydrolysis: In the presence of a strong base, disulfides can undergo cleavage, although this is often a more complex process involving disproportionation.

Table 3: Common Reagents for Disulfide Bond Cleavage

| Reagent Class | Example(s) | Mechanism | Products from Ethyl Hexyl Disulfide |

|---|---|---|---|

| Thiols | Dithiothreitol (DTT), Glutathione (B108866) (GSH) | Thiol-Disulfide Exchange | Ethanethiol + Hexanethiol |

| Phosphines | Tris(2-carboxyethyl)phosphine (TCEP) | Nucleophilic (Sₙ2) Attack | Ethanethiol + Hexanethiol + TCEP-Oxide |

| Hydrides | Sodium Borohydride (NaBH₄) | Nucleophilic Reduction | Ethanethiol + Hexanethiol |

| Alkali Metals | Sodium in liquid Ammonia | Reductive Cleavage | Sodium ethanethiolate + Sodium hexanethiolate |

The sulfur atoms of the disulfide bond possess lone pairs of electrons, allowing them to act as nucleophiles, but they are also subject to attack by other nucleophiles.

Reactions with Nucleophiles: As detailed under cleavage reactions, the disulfide bond is susceptible to attack by a range of "soft" nucleophiles. The most prominent examples are thiolates and phosphines. wikipedia.orgnih.gov Carbanionic reagents can also react with disulfides, though this can lead to mixtures of products including thioethers and higher polysulfides. wikipedia.org

Reactions with Electrophiles: The disulfide itself is a weak nucleophile. However, it can react with strong electrophiles. More commonly, reactions involving electrophiles proceed by converting the disulfide into a more reactive electrophilic species first. For example, copper-catalyzed reactions can enable the use of disulfides in electrophilic persulfuration reactions, where the disulfide unit is transferred to nucleophiles like boronic acids or β-keto esters. organic-chemistry.orgorganic-chemistry.org Halogens like chlorine or bromine can react with disulfides to form sulfenyl halides, which are potent electrophiles themselves.

Catalytic Aspects in Ethyl Hexyl Disulfide Synthesis and Transformation

The synthesis and subsequent chemical transformations of ethyl hexyl disulfide rely heavily on catalytic processes to ensure efficiency, selectivity, and environmentally benign reaction conditions. Catalysts play a pivotal role in mediating the formation and cleavage of the disulfide bond, as well as its conversion into other functional groups.

Catalytic Synthesis of Ethyl Hexyl Disulfide

The formation of an unsymmetrical disulfide like ethyl hexyl disulfide (1-(ethyldisulfanyl)hexane) requires specific catalytic strategies to favor the cross-coupling of ethanethiol and 1-hexanethiol (B106883) over the homocoupling of each thiol. Several catalytic systems have been developed for the synthesis of unsymmetrical disulfides, which are broadly applicable to this target molecule.

One common approach involves the co-oxidation of a mixture of two different thiols. However, this often leads to a statistical mixture of three disulfides (diethyl disulfide, dihexyl disulfide, and the desired ethyl hexyl disulfide). More advanced methods utilize transition-metal or metal-free catalysts to achieve higher selectivity.

Transition-Metal Catalysis: Nickel-catalyzed reductive cross-coupling reactions represent a powerful method for preparing unsymmetrical disulfides. nih.gov These systems can couple unactivated alkyl bromides with symmetrical tetrasulfides. nih.gov For instance, the synthesis could hypothetically proceed by coupling an ethyl-containing electrophile with a hexyl-polysulfide species in the presence of a nickel catalyst. Similarly, palladium-catalyzed exchange reactions between thiols and symmetrical disulfides have been developed, offering high functional group tolerance. rsc.org

Transition-Metal-Free Catalysis: Metal-free approaches are gaining prominence due to their lower cost and reduced toxicity. One such method involves a potassium carbonate (K₂CO₃)-promoted one-pot reaction of thiosulfonates, thiourea, and alkyl halides under mild conditions, which tolerates a wide range of substrates. wiley.com Another strategy uses cesium carbonate (Cs₂CO₃) as a catalyst for a three-component coupling in an aqueous medium. researchgate.net These multi-component reactions provide an efficient pathway for constructing unsymmetrical disulfide bonds. wiley.comresearchgate.net

Below is a summary of representative catalytic systems applicable to the synthesis of unsymmetrical alkyl disulfides like ethyl hexyl disulfide.

| Catalytic System | Reactant Types | General Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Nickel-Catalysis | Alkyl Bromides + Tetrasulfides | Reductive coupling conditions | Practical, scalable, uses unfunctionalized substrates. | nih.gov |

| Palladium-Catalysis | Thiols + Symmetrical Disulfides | Disulfide exchange reaction | High functional group tolerance; applicable to late-stage functionalization. | rsc.org |

| K₂CO₃-Promoted | Thiosulfonates + Thiourea + Alkyl Halides | One-pot, mild conditions | Transition-metal-free, wide substrate scope. | wiley.com |

| Cs₂CO₃-Catalysis | Thioacetate + Sodium Thiosulfate + Benzyl Halide | Aqueous medium | Avoids odorous thiols, cost-effective catalyst. | researchgate.net |

Catalytic Transformation of Ethyl Hexyl Disulfide

Catalysis is also central to the chemical transformation of ethyl hexyl disulfide, enabling reactions such as S-S bond cleavage (reduction) and oxidation to other sulfur-containing functional groups.

Catalytic Reduction (Hydrogenolysis): The disulfide bond in dialkyl disulfides can be selectively cleaved through catalytic hydrogenolysis to yield the corresponding thiols. For ethyl hexyl disulfide, this reaction would produce ethanethiol and 1-hexanethiol. This transformation is typically carried out in a hydrogen atmosphere using supported transition metal sulfide (B99878) catalysts. researchgate.net Studies on lower dialkyl disulfides, such as dimethyl and diethyl disulfide, show that alumina-supported metal sulfides are generally more active than those on carbon or silica (B1680970) gel supports for this conversion. researchgate.net The rate of transformation for diethyl disulfide has been observed to be higher than that of dimethyl disulfide on most catalysts. researchgate.net

| Catalyst Type | Reaction | Primary Products | Typical Conditions | Reference |

|---|---|---|---|---|

| Supported Sulfide Catalysts (e.g., CoS/Al₂O₃) | Hydrogenolysis | Alkanethiols (e.g., Ethanethiol, 1-Hexanethiol) | H₂ atmosphere, ~200 °C | researchgate.net |

| Solid Acid Catalysts | Conversion to Sulfides | Dialkyl Sulfides, Alkanethiols | Inert atmosphere or in presence of alcohol | bakhtiniada.ru |

Catalytic Oxidation: The sulfur atoms in ethyl hexyl disulfide can be oxidized to form more highly oxidized species, most notably thiolsulfinates (disulfide monoxides). nih.gov The oxidation of unsymmetrical disulfides with reagents like hydrogen peroxide can be effectively catalyzed by organoselenium compounds, such as cyclic seleninate esters. nih.gov These catalysts function as mimetics of the selenoenzyme glutathione peroxidase. nih.gov

When an unsymmetrical disulfide is oxidized, the oxygen atom can add to either sulfur atom, typically affording a mixture of two regioisomeric thiolsulfinates. nih.gov The reaction mechanism is believed to involve the formation of a peroxyseleninic acid from the catalyst and hydrogen peroxide, followed by oxygen transfer to the more electron-rich sulfur atom of the disulfide. nih.govmdpi.com

| Catalyst | Oxidant | Substrate Type | Products | Key Findings | Reference |

|---|---|---|---|---|---|

| Benzo-1,2-oxaselenolane Se-oxide | Hydrogen Peroxide (H₂O₂) | Unsymmetrical Alkyl/Aryl Disulfides | Mixtures of regioisomeric thiolsulfinates | Catalyzes oxidation under mild conditions; modest to good yields. | nih.govmdpi.com |

| Peroxy Acids | m-CPBA, Peroxyacetic acid | Unsymmetrical Disulfides | Thiolsulfinates, Thiosulfonates | Oxidation occurs mainly at the more electron-rich sulfur atom. | oup.com |

Other catalytic transformations of dialkyl disulfides include decomposition, cyclization, and thioalkylation reactions, the outcomes of which depend significantly on the nature of the catalyst and the specific reaction conditions employed. osti.govmathnet.ru

Advanced Analytical Characterization of Ethyl Hexyl Disulfide

Chromatographic Techniques for Separation and Identification

Chromatography is an essential tool for separating ethyl hexyl disulfide from complex mixtures, allowing for its precise identification and quantification. Both gas and liquid chromatography techniques offer distinct advantages for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like ethyl hexyl disulfide. In this technique, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. nih.gov The separated compound then enters a mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint," allowing for definitive identification. researchgate.net

The interpretation of the mass spectrum is conducted by comparing it to spectral libraries, such as those from the National Institute of Standards and Technology (NIST). nih.gov For ethyl hexyl disulfide, the mass spectrum available in the main NIST library is designated with the number 75512. nih.gov

A key parameter in gas chromatography is the retention index, which helps in identifying compounds. The Kovats retention index for ethyl hexyl disulfide has been determined experimentally. nist.gov

Interactive Table: GC Retention Index for Ethyl Hexyl Disulfide

| Parameter | Column Type | Active Phase | Temperature (°C) | Value |

|---|

This standardized value is crucial for comparing results across different laboratories and analytical setups, aiding in the reliable identification of ethyl hexyl disulfide in various complex matrices. nist.gov

High-Performance Liquid Chromatography (HPLC) Methodologies for Disulfide, Ethyl Hexyl

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be adapted for the analysis of this compound. While specific validated methods for this particular compound are not extensively detailed in the literature, standard reverse-phase (RP) HPLC methodologies used for similar nonpolar, long-chain alkyl compounds are applicable. sielc.comnih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, would be used. scielo.br The mobile phase would consist of a mixture of water and a polar organic solvent, like acetonitrile or methanol. sielc.com The separation is based on the compound's partitioning between the mobile phase and the stationary phase; ethyl hexyl disulfide, being nonpolar, would be strongly retained on the C18 column and would elute later with a higher concentration of the organic solvent. Detection can be achieved using a UV detector, although the disulfide chromophore provides only weak UV absorbance at low wavelengths, or more universally with mass spectrometry (LC-MS). nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural confirmation of ethyl hexyl disulfide, providing information about its molecular framework and the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For ethyl hexyl disulfide (CH₃CH₂SS(CH₂)₅CH₃), both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the ethyl and hexyl groups. The methylene protons (–CH₂–S–) adjacent to the sulfur atoms would appear at a characteristic downfield shift (around 2.5-2.9 ppm) compared to other methylene groups in the alkyl chains. The remaining protons of the hexyl and ethyl groups would appear in the typical aliphatic region (approx. 0.8-1.7 ppm).

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. nih.gov The carbon atoms directly bonded to the sulfur atoms (–CH₂–S–) are expected to be deshielded and appear at a distinct chemical shift compared to the other alkyl carbons. Data for analogous compounds like diethyldisulfide and dibutyldisulfide can be used to predict these shifts. rsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethyl Hexyl Disulfide

| Group | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| Ethyl | –S–S–C H₂–CH₃ | ~39-42 |

| Ethyl | –S–S–CH₂–C H₃ | ~13-15 |

| Ethyl | –S–S–C H₂–CH₃ | ~2.7-2.9 |

| Ethyl | –S–S–CH₂–C H₃ | ~1.2-1.4 |

| Hexyl | –S–S–C H₂(CH₂)₄CH₃ | ~42-45 |

| Hexyl | –S–S–CH₂C H₂(CH₂)₃CH₃ | ~30-32 |

| Hexyl | –S–S–(CH₂)₅C H₃ | ~13-15 |

| Hexyl | –S–S–C H₂(CH₂)₄CH₃ | ~2.8-3.0 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of ethyl hexyl disulfide would be dominated by absorptions from the alkyl chains.

Key expected vibrational bands include:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the methyl (CH₃) and methylene (CH₂) groups in the ethyl and hexyl chains. researchgate.net

C-H bending: Bands in the 1375-1470 cm⁻¹ region corresponding to the bending vibrations of the C-H bonds.

C-S stretching: A weak to medium absorption band expected in the 600-800 cm⁻¹ range.

S-S stretching: The disulfide bond itself gives rise to a very weak absorption band in the 400-550 cm⁻¹ region. This band is often difficult to detect via IR spectroscopy due to the low change in dipole moment during the vibration.

Raman Spectroscopy and Other Vibrational Techniques

Raman spectroscopy is another form of vibrational spectroscopy that is particularly well-suited for the analysis of disulfide bonds. rsc.org Unlike IR spectroscopy, Raman scattering intensity depends on the change in polarizability of a bond during vibration. The symmetrical S-S bond, which is a poor absorber in the IR, produces a distinct and easily identifiable signal in the Raman spectrum. researchgate.net

This makes Raman spectroscopy a powerful complementary technique to IR for the characterization of ethyl hexyl disulfide.

Interactive Table: Characteristic Raman Frequencies for Disulfides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Signal Intensity |

|---|---|---|

| S–S stretch | 500 - 540 researchgate.netresearchgate.net | Strong, sharp |

The presence of a strong peak around 510 cm⁻¹ is a definitive indicator of the disulfide linkage, confirming the structure of the molecule. researchgate.net

Sample Preparation and Extraction Protocols from Diverse Sources

The accurate quantification of ethyl hexyl disulfide, a volatile sulfur compound (VSC), is critically dependent on the initial sample preparation and extraction protocols. Due to its volatility and potential for trace-level occurrence, methods that preconcentrate the analyte while minimizing matrix interference are essential. The choice of protocol is dictated by the complexity of the sample matrix, with different approaches optimized for food and beverage, environmental, and biological samples.

Food and Beverage Samples: For liquid matrices such as fermented or distilled beverages, headspace-based techniques are particularly effective for extracting volatile compounds like ethyl hexyl disulfide.

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free method for the analysis of VSCs in beverages. mdpi.comnih.gov The protocol involves exposing a fused-silica fiber coated with a sorbent material to the headspace above the sample. Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. Key parameters that require optimization include the fiber coating, extraction time and temperature, sample dilution, and salt addition. For analogous VSCs in fruit brandy, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has proven effective. mdpi.comresearchgate.net Diluting samples with high ethanol content and adding sodium chloride (NaCl) can significantly enhance the extraction efficiency by increasing the volatility of the analytes. mdpi.comsigmaaldrich.com

Stir Bar Sorptive Extraction (SBSE): SBSE offers a higher sample capacity and potentially lower detection limits compared to SPME due to the larger volume of the sorptive phase (polydimethylsiloxane, PDMS). mdpi.com The protocol involves placing a magnetic stir bar coated with PDMS into the liquid sample. As the bar stirs the sample, analytes are extracted into the coating. After a set extraction time, the bar is removed, dried, and thermally desorbed in a gas chromatograph inlet. Similar to SPME, sample dilution is crucial for matrices with high ethanol content to improve the recovery of VSCs. mdpi.com

Environmental and Biological Samples: For more complex, solid, or semi-solid matrices like soil, sediment, or biological tissues (e.g., mussels), more rigorous extraction techniques are required to separate ethyl hexyl disulfide from interfering compounds.

Matrix Solid-Phase Dispersion (MSPD): MSPD is an effective technique that combines extraction and cleanup into a single step, making it suitable for complex biological and environmental samples. mdpi.comresearchgate.net The process involves blending the solid sample directly with a solid-phase sorbent (a dispersant, such as C18-bonded silica). This grinding action disrupts the sample architecture and disperses the components over the surface of the sorbent. The mixture is then packed into a column. Ethyl hexyl disulfide can be selectively eluted using an appropriate solvent or solvent mixture, while endogenous interfering substances like lipids and proteins are retained by the sorbent. mdpi.comnih.gov The choice of dispersant and elution solvent is critical and must be optimized for the specific analyte and matrix. nih.gov

Solvent Extraction for Sorbent Media: In air quality monitoring, volatile compounds are often trapped on sorbent tubes containing materials like activated charcoal. A subsequent solvent extraction is required to desorb the analytes for analysis. For dimethyl disulfide, a related compound, extraction from charcoal has been successfully performed using methyl acetate, followed by vortexing, sonication, and centrifugation to separate the extract from the sorbent material. epa.gov This approach is applicable for the extraction of ethyl hexyl disulfide from similar air sampling media.

The following table summarizes typical parameters for relevant extraction methods.

| Extraction Method | Sample Matrix | Key Parameters/Reagents | Typical Application |

|---|---|---|---|

| Headspace Solid-Phase Microextraction (HS-SPME) | Beverages (e.g., Fruit Brandy, Wine) | Fiber: DVB/CAR/PDMS Extraction Temp: 35°C Extraction Time: 30 min Additives: NaCl, EDTA | Preconcentration of volatile sulfur compounds prior to GC-MS analysis. mdpi.com |

| Stir Bar Sorptive Extraction (SBSE) | Aqueous Samples (e.g., Wine Distillates) | Coating: Polydimethylsiloxane (PDMS) Sample Dilution: Essential for high-ethanol samples. | High-sensitivity analysis of VSCs in alcoholic beverages. mdpi.com |

| Matrix Solid-Phase Dispersion (MSPD) | Biological Tissues (e.g., Mussels) | Dispersant: C18 or Silica (B1680970) Elution Solvent: Ethyl Acetate, Acetonitrile | Simultaneous extraction and cleanup of organic compounds from complex solid matrices. mdpi.comnih.gov |

| Solvent Extraction | Sorbent Tubes (e.g., Charcoal) | Solvent: Methyl Acetate Procedure: Vortex, Sonication, Centrifugation | Desorption of volatile analytes from air sampling media. epa.gov |

Quantitative Analytical Methodologies for Ethyl Hexyl Disulfide Determination

Following sample preparation and extraction, the definitive quantification of ethyl hexyl disulfide is typically performed using gas chromatography coupled with a selective detector.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most powerful and widely used technique for the quantitative analysis of VSCs due to its high sensitivity and specificity. mdpi.com The gas chromatograph separates the individual components of the extracted sample mixture, and the mass spectrometer provides definitive identification and quantification.

Separation: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl methyl siloxane column, is typically chosen for the separation of volatile organic compounds. d-nb.info The GC oven is subjected to a temperature program that starts at a low temperature to trap volatile analytes and then gradually increases to elute compounds based on their boiling points and interaction with the stationary phase. mdpi.com

Detection and Quantification: For quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. In SIM mode, the detector is set to monitor only a few specific mass-to-charge ratio (m/z) ions that are characteristic of ethyl hexyl disulfide, rather than scanning the entire mass range. This significantly increases sensitivity and reduces interference from co-eluting matrix components. For a closely related compound, di-n-octyl disulfide, the molecular ion (m/z 290) was used for quantification. nih.gov An internal standard, a compound with similar chemical properties but not present in the sample, is added at a known concentration to all samples and standards to correct for variations in extraction efficiency and instrument response. nih.gov

Calibration and Validation: The method is calibrated by analyzing a series of standard solutions containing known concentrations of ethyl hexyl disulfide. A calibration curve is constructed by plotting the instrument response (e.g., the peak area ratio of the analyte to the internal standard) against the concentration. The concentration of ethyl hexyl disulfide in unknown samples is then determined by interpolation from this curve. Method validation typically involves assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). nih.gov For related VSCs in fruit brandy, LODs have been reported in the low µg/L range. mdpi.com

The following table presents a summary of typical GC-MS parameters and performance metrics relevant to the analysis of alkyl disulfides.

| Parameter | Typical Value/Condition | Purpose/Significance |

|---|---|---|

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Provides separation, identification, and quantification. nih.gov |

| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms) | Standard non-polar column suitable for separating a wide range of volatile organic compounds. d-nb.info |

| Carrier Gas | Helium | Inert gas used to carry the sample through the GC column. mdpi.com |

| Oven Program | e.g., 35°C (10 min), ramp to 210°C | Optimized temperature gradient to achieve separation of target analytes. mdpi.com |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions of the target analyte. mdpi.com |

| Calibration Range | Dependent on expected concentration (e.g., 1-100 µg/L) | Defines the linear range of the instrument's response. |

| Limit of Quantification (LOQ) | Typically in the low µg/kg or µg/L range | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. nih.gov |

| Recovery | Typically 79-99% | Measures the accuracy of the extraction method. nih.gov |

Ecological Roles and Environmental Dynamics of Ethyl Hexyl Disulfide

Role in Plant Volatile Organic Compound Profiles and Chemical Ecology

Volatile organic compounds (VOCs) are essential for a plant's ability to interact with its surroundings, including attracting pollinators, deterring herbivores, and communicating with other plants. nih.gov Sulfur-containing compounds are a significant class of these VOCs, known for their potent and often pungent aromas. nih.gov

While ethyl hexyl disulfide has not been extensively identified as a major component in the volatile profiles of most commonly studied plants, its chemical structure suggests it could be a minor constituent in plants that produce a variety of sulfur compounds. The chemical ecology of plants is rich with examples of disulfides and other VSCs playing pivotal roles. For instance, the characteristic odors of plants like garlic (Allium sativum) and asafoetida (Ferula assa-foetida) are largely due to a complex mixture of organosulfur compounds. researchgate.netcopernicus.org Asafoetida's volatile oil is rich in various organosulfides, which are responsible for its strong flavor and scent. copernicus.orgnih.gov Similarly, the notorious aroma of the durian fruit (Durio zibethinus) is attributed to a potent mix of VSCs, including various disulfides like diethyl disulfide. osti.govchemeo.com

These compounds serve several ecological functions:

Defense against Herbivores: The strong, often unpleasant, smell of VSCs can act as a deterrent to foraging herbivores. scielo.org.mx

Antimicrobial Properties: Many plant-derived sulfur compounds exhibit antimicrobial and antifungal activities, protecting the plant from pathogens. copernicus.orgdovepress.com Disulfide bonds, in particular, are crucial for the structural integrity and antifungal activity of certain plant-derived proteins. acs.org

Pollinator Attraction: In some cases, sulfur compounds contribute to floral scents that attract specific pollinators. nih.gov

Given the established roles of similar disulfide compounds in plant ecology, it is plausible that ethyl hexyl disulfide, when present, contributes to a plant's defensive chemical arsenal (B13267) or its complex scent profile for attracting or repelling other organisms.

Table 1: Examples of Volatile Sulfur Compounds in Plants and their Ecological Functions

| Compound Class | Example Compound(s) | Plant Source(s) | Primary Ecological Function(s) |

| Disulfides | Diallyl disulfide, Diethyl disulfide | Garlic (Allium sativum), Durian (Durio zibethinus) | Defense (antimicrobial, insecticidal), Aroma |

| Trisulfides | Dimethyl trisulfide, Diethyl trisulfide | Asafoetida (Ferula assa-foetida), Durian (Durio zibethinus) | Aroma, Flavor, Defense |

| Thiols | Ethanethiol (B150549), Methanethiol | Durian (Durio zibethinus) | Potent Aroma |

Atmospheric Chemistry and Environmental Fate

Once released into the atmosphere, the environmental fate of ethyl hexyl disulfide is governed by various chemical and physical processes. As with other VSCs, it is not expected to persist for long periods in the atmosphere due to its reactivity.

The primary degradation pathway for dialkyl disulfides in the atmosphere is oxidation. This process is initiated mainly by reaction with hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere. mdpi.com The oxidation of disulfides can lead to the formation of sulfur dioxide (SO₂), which can be further oxidized to form sulfuric acid (H₂SO₄). mdpi.com This, in turn, can contribute to the formation of sulfate (B86663) aerosols, which have implications for air quality and climate. mdpi.com The general atmospheric sulfur cycle involves the emission of various sulfur compounds, their oxidation to SO₂, and subsequent conversion to sulfate aerosols. copernicus.org

Dialkyl disulfides are susceptible to photolysis, the process of being broken down by sunlight. The disulfide bond (S-S) is the weakest bond in the molecule and can be cleaved by ultraviolet (UV) radiation. nih.govresearchgate.net This photochemical reaction produces thiyl radicals (RS•). nih.govresearchgate.net

Reaction: R-S-S-R' + hv (sunlight) → R-S• + •S-R'

These highly reactive thiyl radicals can then participate in a variety of subsequent atmospheric reactions. The atmospheric lifetime of organosulfur compounds is generally short due to these rapid photochemical and oxidative reactions. copernicus.org For instance, the lifetime of dimethyl sulfide (B99878) (DMS), a well-studied marine-emitted sulfur compound, is typically on the order of a day. While the specific atmospheric lifetime of ethyl hexyl disulfide has not been determined, it is expected to be similarly short, likely ranging from hours to a few days, depending on atmospheric conditions such as sunlight intensity and hydroxyl radical concentrations.

When deposited from the atmosphere into soil or water, ethyl hexyl disulfide would be subject to biotransformation by microorganisms. Soil and aquatic microbes possess diverse metabolic pathways capable of degrading organosulfur compounds. sigmaaldrich.com The metabolism of disulfides is a key process in cellular biochemistry, often involving thiol-disulfide exchange reactions catalyzed by enzymes. nih.govnih.gov Microorganisms can utilize such compounds as a source of carbon and sulfur. The degradation process would likely involve the cleavage of the disulfide bond, followed by the oxidation of the resulting thiol fragments.

Inter-species Chemical Signaling and Ecological Interactions

Volatile compounds are the primary language of chemical communication in many ecosystems. nih.gov These "semiochemicals" can transmit information between individuals of the same species (pheromones) or different species (allelochemicals). plantprotection.plnih.gov Plant volatiles, including sulfur compounds, are well-known to act as semiochemicals that mediate interactions with insects. nih.govencyclopedia.pub

Ethyl hexyl disulfide, as a volatile organic compound, has the potential to function as a semiochemical. Insects possess highly sensitive olfactory systems capable of detecting trace amounts of specific VOCs to locate host plants, find food sources, or identify suitable sites for laying eggs. encyclopedia.pubjustagriculture.in

The ecological interactions mediated by such compounds can be complex:

Kairomones: These are chemicals that benefit the receiver but not the emitter. For example, a specific disulfide released by a plant could be used by a specialist herbivore to locate its food source.

Allomones: These benefit the emitter but not the receiver. The pungent odor of a disulfide could act as a repellent, deterring generalist herbivores from feeding on the plant. scielo.org.mx

Synomones: These benefit both the emitter and the receiver. For instance, a volatile might attract predatory insects that prey on the herbivores attacking the plant, a phenomenon known as "crying for help." scielo.org.mx

While there is no specific research identifying ethyl hexyl disulfide as a semiochemical for a particular species, the known roles of other plant-derived disulfides in insect attraction and deterrence suggest it could play a similar role in the intricate web of chemical communication within its native ecosystem. mdpi.com

Structure Activity Relationship Studies for Alkyl Disulfides: a Theoretical Perspective

Comparative Analysis with Related Disulfide Analogues

To understand the structure-activity relationship of ethyl hexyl disulfide, it is instructive to compare it with related analogues such as n-propyl sec-butyl disulfide and bis(1-methylpropyl) disulfide (also known as di-sec-butyl disulfide). These compounds share the disulfide functional group but differ in the size, branching, and symmetry of their alkyl substituents.

Disulfide, ethyl hexyl, is an unsymmetrical disulfide with a linear ethyl group and a larger, linear hexyl group. In contrast, n-propyl sec-butyl disulfide is also unsymmetrical but introduces branching with the sec-butyl group. nist.gov Bis(1-methylpropyl) disulfide is a symmetrical molecule, composed of two branched sec-butyl groups. nist.gov

Studies on various alkyl disulfides indicate that their properties are closely related to the structure of the alkyl groups. ppor.az For instance, an increase in the length of the alkyl chain can influence properties like binding affinity to proteins. researchgate.net Branching in the alkyl chain, as seen in the sec-butyl group, can also drastically affect activity compared to linear chains. mdpi.com The differing structures of these three compounds lead to variations in their physicochemical properties, which are foundational to their activity.

The following table provides a comparative overview of the key structural and physical properties of these disulfide analogues.

| Property | This compound | n-Propyl sec-butyl disulfide | Bis (1-methyl propyl) disulfide |

| IUPAC Name | 1-(ethyldisulfanyl)hexane nih.gov | 1-(propyldisulfanyl)-2-methylbutane | 2-(butan-2-yldisulfanyl)butane guidechem.com |

| CAS Number | 64580-53-6 nih.gov | 59849-54-6 nist.gov | 5943-30-6 nist.gov |

| Molecular Formula | C8H18S2 nih.gov | C7H16S2 nist.gov | C8H18S2 nist.gov |

| Molecular Weight | 178.4 g/mol nih.gov | 164.33 g/mol chemeo.com | 178.36 g/mol epa.gov |

| Structure | Linear Ethyl + Linear Hexyl | Linear Propyl + Branched sec-Butyl | Symmetrical, two branched sec-Butyl groups |

| XLogP3-AA | 3.6 nih.gov | Not Available | 3.6 nih.gov |

This table is interactive. Click on the headers to sort.

Stereochemical Considerations and Conformational Analysis of this compound

Stereochemistry: The key stereochemical feature of disulfides is the dihedral angle between the two planes defined by R1-S-S and S-S-R2. This C-S-S-C dihedral angle is typically around 90°, which minimizes repulsion between the lone pairs of electrons on the sulfur atoms. This non-planar, skewed conformation is a fundamental characteristic of open-chain disulfides.

Conformational Analysis: Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around its sigma (σ) bonds. pressbooks.pub For a molecule like ethyl hexyl disulfide, rotations can occur around the C-C bonds within the alkyl chains and, importantly, around the C-S bonds. The stability of these conformers is primarily determined by torsional strain (repulsion between bonds on adjacent atoms) and steric interactions (crowding of bulky groups). libretexts.org

Using Newman projections helps visualize the conformations. libretexts.org The most stable conformations are typically "staggered," where substituents are positioned to maximize their distance from one another, while "eclipsed" conformations, where substituents are aligned, are higher in energy and less stable. pressbooks.puborganicchemistrytutor.com For ethyl hexyl disulfide, the most stable conformer will be one where the large hexyl group and the smaller ethyl group are in an anti-periplanar arrangement relative to the S-S bond, minimizing steric hindrance. Within the hexyl chain itself, a staggered, anti-conformation of the carbon backbone is energetically favored.

The table below summarizes key concepts in the conformational analysis of ethyl hexyl disulfide.

| Concept | Description | Relevance to this compound |

| Conformers | Different spatial arrangements of a molecule due to single bond rotation. pearson.com | Infinite conformers exist, but only a few are energetically favorable. |

| Dihedral Angle | The angle between two intersecting planes, used to define the relationship between substituents on adjacent atoms. libretexts.org | The crucial C-S-S-C dihedral angle is ~90°. Angles within the alkyl chains also determine overall shape. |

| Torsional Strain | Energy increase due to eclipsed bonds on adjacent atoms. libretexts.org | Minimized in staggered conformations around C-C and C-S bonds. |

| Steric Hindrance | Repulsive interaction when atoms or groups are forced into close proximity. organicchemistrytutor.com | The bulky hexyl and ethyl groups will orient to minimize this repulsion, favoring an anti-conformation. |

| Most Stable Conformer | The lowest energy conformation. organicchemistrytutor.com | Characterized by staggered arrangements around all C-C and C-S bonds, with the alkyl groups positioned to reduce steric clash. |

This table is interactive. Click on the headers to sort.

Theoretical Studies on Electronic Structure and Molecular Orbital Properties

Theoretical studies, often employing methods like Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules, which are fundamental to their reactivity. researchgate.net For disulfides, the electronic structure of the S-S bond is of particular interest.

The disulfide bond is relatively weak and susceptible to both reduction (cleavage) and oxidation. Its electronic properties are heavily influenced by the nature of the attached alkyl groups. Theoretical calculations reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding the chemical reactivity of disulfides. The HOMO is often associated with the lone pair electrons on the sulfur atoms, making them nucleophilic, while the LUMO is typically an antibonding σ* orbital of the S-S bond.

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. In some complex sulfides, theoretical calculations have shown that disulfide anions (S₂²⁻) contribute significantly to the valence and conduction bands, which determines the material's band gap. acs.org While ethyl hexyl disulfide is a simple molecule, the principle holds that the electronic character is dominated by the disulfide moiety. The attached ethyl and hexyl groups primarily exert influence through inductive effects and by defining the molecule's steric profile. Studies on various disulfides show that the electronic structure can be tuned by modifying the substituents. nih.govnih.gov

Key electronic properties from a theoretical perspective are summarized in the table below.

| Property | Description | Significance for this compound |

| Disulfide Bond | The covalent S-S bond. | The reactive center of the molecule, relatively weak and polarizable. |

| HOMO | Highest Occupied Molecular Orbital. | Likely localized on the sulfur lone pairs, indicating the site of nucleophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital. | Likely the σ* antibonding orbital of the S-S bond, indicating the site of electrophilic attack and the pathway for bond cleavage. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |

| Inductive Effect | Electronic effect of alkyl groups. | The ethyl and hexyl groups are electron-donating, which can influence the electron density on the sulfur atoms and thus the reactivity of the disulfide bond. |

This table is interactive. Click on the headers to sort.

Future Research Directions and Emerging Areas in Ethyl Hexyl Disulfide Studies

Development of Novel and Sustainable Synthetic Routes

The synthesis of unsymmetrical disulfides like ethyl hexyl disulfide has traditionally presented challenges, often requiring multi-step processes that can be inefficient. However, recent breakthroughs in catalysis and green chemistry are paving the way for more direct and sustainable manufacturing routes. Future research will likely focus on adapting these innovative methods for the specific synthesis of ethyl hexyl disulfide.

One of the most promising areas is the use of transition metal catalysis . Systems involving metals such as palladium, nickel, and copper have shown high efficiency in forming unsymmetrical disulfide bonds under mild conditions. rsc.org For instance, palladium-catalyzed exchange reactions between thiols and symmetric disulfides have emerged as a powerful tool. rsc.org Similarly, nickel-catalyzed reductive cross-coupling of thiosulfonates has demonstrated a broad substrate scope and functional group tolerance, making it a viable option for producing complex disulfides. rsc.org

Photocatalysis offers another innovative and sustainable approach. rsc.org Visible light-mediated reactions, such as the deoxygenative disulfidation of alcohols or the oxidative decarboxylation of carboxylic acids, provide metal-free alternatives that operate under mild conditions. rsc.org These methods reduce reliance on harsh reagents and high temperatures, aligning with the principles of green chemistry. semanticscholar.org Research could explore the application of these photocatalytic systems, potentially using ethanethiol (B150549) and a hexyl-containing precursor to generate ethyl hexyl disulfide with high selectivity.

Furthermore, the development of solvent-free or "cleaner, greener" reaction systems is a key trend. researchgate.netwiley.com The use of recyclable catalysts, water-based media, or alternative energy sources like microwaves and ultrasound can significantly reduce the environmental impact of synthesis. semanticscholar.org Future studies on ethyl hexyl disulfide synthesis will likely prioritize these sustainable protocols to create more economical and eco-friendly production pathways. researchgate.net

Emerging Synthetic Strategies for Unsymmetrical Disulfides

| Synthetic Approach | Key Features | Potential Application for Ethyl Hexyl Disulfide Synthesis | Reference |

|---|---|---|---|

| Transition Metal Catalysis (e.g., Pd, Ni) | High efficiency and selectivity; mild reaction conditions; broad substrate scope. | Reductive cross-coupling of ethyl and hexyl thio-precursors. | rsc.orgrsc.org |

| Visible Light Photocatalysis | Metal-free; operates at ambient temperature; utilizes light as a renewable energy source. | Direct C-H disulfidation or deoxydisulfidation of alcohols. | rsc.orgrsc.org |

| Green Chemistry Protocols | Use of sustainable solvents, solvent-free conditions, and alternative energy sources (microwaves, ultrasound). | Minimizing waste and energy consumption in the production process. | semanticscholar.orgresearchgate.net |

Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Mechanisms

While many organosulfur compounds are known products of biological activity, the specific biosynthetic pathways for compounds like ethyl hexyl disulfide are largely unexplored. nih.gov Future research will likely investigate whether this compound can be produced naturally by microorganisms or plants and what metabolic routes are involved.

Organosulfur compounds in nature are central to various biological functions. xmu.edu.cn The biosynthesis of sulfur-containing molecules often begins with the assimilation of inorganic sulfate (B86663) into amino acids like cysteine and methionine. xmu.edu.cnnih.gov From there, a vast array of metabolic pathways can lead to the formation of diverse sulfur compounds, including disulfides. mdpi.com For example, cysteine desulfurase enzymes are known to create persulfide intermediates, which are critical for the synthesis of many sulfur-containing cofactors and natural products. nih.govportlandpress.com

A plausible area of investigation would be the microbial metabolism in sulfur-rich environments, such as marine sediments or certain food fermentations. nih.govnih.gov Microorganisms are known to produce a variety of volatile sulfur compounds through the metabolism of amino acids. nih.gov It is conceivable that specific enzymatic activities in certain bacteria or fungi could lead to the condensation of ethyl and hexyl thiol precursors, resulting in the formation of ethyl hexyl disulfide. Research could employ metabolomics and transcriptomics on organisms found in these environments to identify potential biosynthetic gene clusters and regulatory networks. vliz.be Uncovering such a pathway would not only provide insight into sulfur biogeochemistry but could also open doors for biotechnological production of ethyl hexyl disulfide.

Advancements in In Situ and Real-time Analytical Techniques

The ability to monitor the formation of ethyl hexyl disulfide in real-time during a chemical reaction or to detect its presence in complex mixtures is crucial for process optimization and discovery. Emerging analytical technologies are moving beyond traditional offline analysis, offering powerful tools for in situ monitoring. researchgate.net

Mass spectrometry (MS) coupled with various ionization techniques and separation methods is at the forefront of this analytical evolution. iaea.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly effective for identifying and quantifying organosulfur compounds. mdpi.comresearchgate.netchromatographyonline.com For real-time analysis, direct MS methods using ambient ionization techniques such as electrospray ionization (ESI) can monitor reaction progress by directly sampling the reaction mixture, allowing for the detection of transient intermediates and byproducts. researchgate.net

Spectroscopic methods also offer non-invasive, real-time monitoring capabilities. In particular, in situ Raman spectroscopy can provide detailed structural information about molecules in a reaction vessel without the need for sample extraction. researchgate.net This technique is well-suited for tracking the formation of the S-S bond in ethyl hexyl disulfide and monitoring the consumption of reactants.

The development of advanced biosensors also presents an opportunity for the rapid and sensitive detection of specific organosulfur compounds in environmental or biological samples. frontiersin.org These sensors offer portability and high-frequency measurement capabilities, making them ideal for on-site applications. nih.gov Future work could focus on developing analytical protocols that combine these techniques to provide a comprehensive understanding of the dynamics of ethyl hexyl disulfide in various systems. nih.govnih.gov

Modern Analytical Techniques for Disulfide Analysis

| Technique | Principle | Application for Ethyl Hexyl Disulfide | Reference |

|---|---|---|---|

| GC-MS / LC-MS | Separates compounds chromatographically before mass analysis for identification and quantification. | Accurate detection in complex mixtures like environmental samples or food products. | mdpi.comresearchgate.netchromatographyonline.com |

| Real-time ESI-MS | Direct ionization of the reaction mixture for continuous monitoring of molecular species. | Real-time monitoring of synthesis reactions to optimize conditions and yield. | researchgate.net |

| In Situ Raman Spectroscopy | Non-invasive analysis of molecular vibrations to track functional group changes. | Monitoring the formation of the S-S bond during synthesis without sample perturbation. | researchgate.net |

| Biosensors | Utilize biological recognition elements for rapid and sensitive detection of target analytes. | Rapid, on-site screening for the presence of ethyl hexyl disulfide in various media. | frontiersin.orgnih.gov |

Application of Computational Chemistry and Predictive Modeling in Disulfide Research

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be used to model the reaction mechanism of ethyl hexyl disulfide synthesis. acs.org By treating the reactive center with high-level quantum mechanics and the surrounding environment with classical molecular mechanics, researchers can calculate reaction energy barriers and identify transition states, helping to optimize catalytic processes. acs.org